molecular formula C11H9NO2 B1606835 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione CAS No. 20299-79-0

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

Cat. No.: B1606835
CAS No.: 20299-79-0
M. Wt: 187.19 g/mol
InChI Key: PRZFFHNZHXGTRC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a 3-methylphenyl group attached to the pyrrole ring, making it a unique and interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione typically involves the condensation of 3-methylbenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. One common method includes the use of acetic acid and a catalyst under reflux conditions to facilitate the cyclization process. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-1h-pyrrole-2,5-dione
  • 1-(2-Methylphenyl)-1h-pyrrole-2,5-dione
  • 1-(3,4-Dimethylphenyl)-1h-pyrrole-2,5-dione

Comparison: 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZFFHNZHXGTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289665
Record name 1-(3-methylphenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20299-79-0
Record name 20299-79-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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